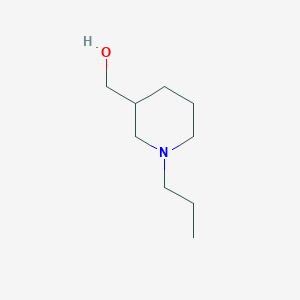

(1-Propylpiperidin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

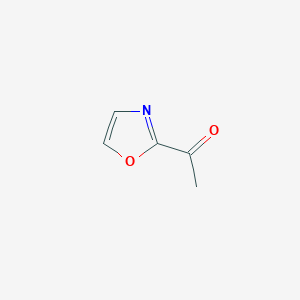

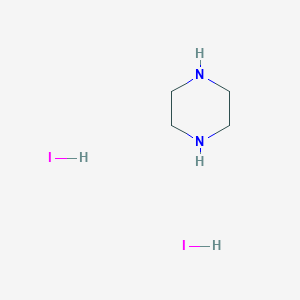

“(1-Propylpiperidin-3-yl)methanol” is a synthetic compound that belongs to the piperidine class of drugs. It has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol .

Synthesis Analysis

The synthesis of “(1-Propylpiperidin-3-yl)methanol” can be achieved from 3-Piperidinemethanol and Propionaldehyde . More detailed information about the synthesis process might be found in specific scientific literature or patents.Molecular Structure Analysis

The molecular structure of “(1-Propylpiperidin-3-yl)methanol” consists of a piperidine ring with a propyl group and a methanol group attached . The exact structure can be determined using techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent used in biological studies, significantly influences lipid dynamics in biological membranes. This effect is crucial for understanding the structure-function relationship in these membranes, especially in the context of lipid asymmetry and the role of proteins and peptides in these processes (Nguyen et al., 2019).

Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, demonstrating outstanding catalytic activity in the Huisgen 1,3-dipolar cycloaddition, an important reaction in organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Novel Isoxazole Derivatives : Research into the synthesis of novel isoxazole derivatives, which have shown potent cytotoxicity against various human cancer cell lines, involves the use of methanol derivatives (Rao et al., 2014).

Electrochemical Analysis of Methanol : A study described a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol, particularly in the presence of ethanol, which is relevant for understanding the dynamics and interactions of these alcohols (Santos et al., 2017).

Asymmetric Synthesis in Organic Chemistry : Methanol derivatives have been used in asymmetric synthesis processes, such as the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating the versatility of methanol in facilitating complex chemical reactions (Durán-Galván & Connell, 2010).

Catalysis in Stereocontrolled Reactions : Novel chiral ligands based on methanol derivatives have shown significant potential in catalyzing stereocontrolled reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).

Orientations Futures

Piperidine derivatives, including “(1-Propylpiperidin-3-yl)methanol”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods, the discovery of new biological activities, and the optimization of their pharmacological properties.

Propriétés

IUPAC Name |

(1-propylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-5-10-6-3-4-9(7-10)8-11/h9,11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTTYMDZZCMDST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593434 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Propylpiperidin-3-yl)methanol | |

CAS RN |

102450-20-4 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

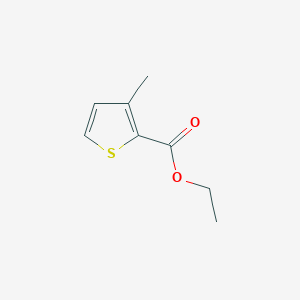

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

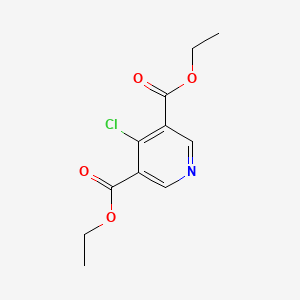

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

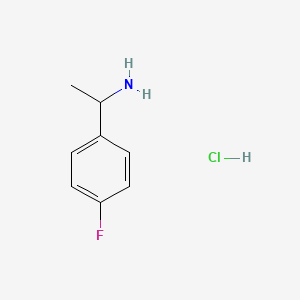

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)